molecular formula C14H22O2Si B169394 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde CAS No. 160744-60-5

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde

Cat. No.: B169394
CAS No.: 160744-60-5
M. Wt: 250.41 g/mol
InChI Key: KUTMKNOUAVFJEA-UHFFFAOYSA-N
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Description

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is an organic compound with the molecular formula C13H20O2Si and a molecular weight of 236.39 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a tert-butyldimethylsiloxymethyl group. This compound is commonly used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzaldehyde+tert-Butyldimethylsilyl chlorideThis compound\text{Benzaldehyde} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{this compound} Benzaldehyde+tert-Butyldimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyldimethylsiloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 4-(tert-Butyldimethylsiloxymethyl)benzoic acid.

    Reduction: 4-(tert-Butyldimethylsiloxymethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde primarily involves its role as a protecting group. The tert-butyldimethylsiloxymethyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is typically achieved through the formation of a stable silyl ether linkage, which can be removed under specific conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyldimethylsilyloxy)benzaldehyde: Similar structure but lacks the methylene bridge.

    4-(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a benzaldehyde group.

    tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of both the benzaldehyde and tert-butyldimethylsiloxymethyl groups, which provide distinct reactivity and stability. This combination allows for selective protection and deprotection strategies in complex organic syntheses, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTMKNOUAVFJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446523
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160744-60-5
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of oxalyichloride (1.6 ml) in dry dichloromethane (37 ml) was cooled to -70° C. under N2. Dry dimethylsulfoxide (2.5 ml) in dichloromethane (10 ml) and a solution of 4-(tert-butyldimethylsilyloxymethyl)benzylalcohol (24) (3.94 g, 15.6 mmol) in dichloromethane (20 ml) were added carefully. The reaction mixture was stirred at -70° C. for 1 h. trimethylamine (12 ml) was then added. The reaction mixture was allowed to warm up no 0° C. Saturated aqueous sodium bicarbonate (50 ml) was added, the organic layer was separated and the aqueous layer was extracted with dichloromethane (4×50 ml). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography over silica (dichloromethane/hexane; 4:1) to yield 4-butyldimethylsilyloxymethyl)benzaldehyde (25) 3.21 g, 82%); νmax /cm-1 2020s, 2850s, 2730w, 1700s, 1090s; δH (CDCl3) 0.11 (6H, s, SiCH3), 0.94 (9 H, s, tert-butyl), 4.80 (2 H, s, CH2O), 7.47 and 7.84 (4 H, AA'BB', PhH) and 9.98 (1 H, s, CHO); (CDCl3) -5.3, 18.4, 25.9, 64.4, 126.2, 129.8, 135.3, 148.6 and 192.0; m/z 251.1467 M+ +H).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
3.94 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Yield
82%

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